Z-Ala-ala-pna

Overview

Description

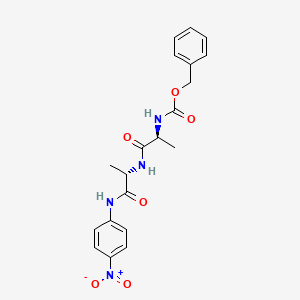

Z-Ala-Ala-pNA (benzylcarbamoyl-L-alanyl-L-alanine-p-nitroanilide) is a synthetic peptide substrate widely used in enzymology to measure peptidolytic activity, particularly for cysteine peptidases. The compound consists of a benzylcarbamoyl (Z) protecting group, two alanine residues (Ala-Ala), and a p-nitroanilide (pNA) chromogenic leaving group. Upon enzymatic cleavage of the peptide bond adjacent to pNA, the release of p-nitroaniline is quantified spectrophotometrically at 405 nm, enabling real-time monitoring of enzyme activity .

This compound is specifically designed to study enzymes with preference for small, non-polar residues (e.g., alanine) at the substrate binding site. Its applications span bacterial pathogenesis research, where peptidase activity correlates with pathogenicity, as demonstrated in studies using Bacillus species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-ala-pna typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, alanine, to a solid resin support. Subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated by coupling reactions, often facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide sequence is complete, the pNA group is introduced through a coupling reaction with para-nitroaniline. The final product is then cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels required for research applications.

Chemical Reactions Analysis

Types of Reactions: Z-Ala-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These enzymes cleave the peptide bond between the alanine residues, releasing the pNA group. The hydrolysis reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the pNA chromophore.

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH (around pH 7.4). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. The reaction conditions may vary depending on the specific enzyme being studied, but it generally requires the presence of divalent metal ions such as calcium or magnesium to maintain enzyme activity.

Major Products Formed: The primary product of the hydrolysis reaction is free para-nitroaniline (pNA), which can be quantitatively measured. The release of pNA serves as an indicator of enzyme activity, allowing researchers to determine the kinetic parameters of the enzyme under study.

Scientific Research Applications

Chemical Applications

Peptide Synthesis and Modeling

Z-Ala-Ala-PNA serves as a model compound in peptide synthesis studies. Its structure allows researchers to investigate peptide bond formation and the stability of dipeptides under various conditions. The compound is often utilized in the development of new synthetic methodologies for creating complex peptides, which are crucial in drug development and biochemical research.

Enzyme Inhibition Studies

The compound has been extensively studied for its inhibitory effects on specific enzymes, particularly prolyl endopeptidases. Research indicates that this compound can effectively inhibit these enzymes, which play a significant role in the metabolism of proline-rich peptides. This inhibition has implications for treating conditions such as coeliac disease and other gastrointestinal disorders .

Biological Applications

Neuroprotective Effects

In pharmacological studies, this compound has demonstrated neuroprotective properties. For instance, in models of MPTP-induced depressive syndrome, administration of this compound showed significant neuroprotective effects at doses of 3 mg/kg. This suggests potential therapeutic applications in mood disorders and neurodegenerative diseases like Alzheimer’s .

Modulation of Enzymatic Activity

this compound influences the activity of prolyl endopeptidases, which are critical in various metabolic pathways. By modulating enzyme activity, this compound can help restore normal peptide metabolism in conditions where it is disrupted. This property is particularly useful in developing treatments for metabolic disorders .

Medical Applications

Therapeutic Potential in Neurodegenerative Diseases

The inhibition of prolyl oligopeptidase by this compound positions it as a candidate for therapeutic interventions in neurodegenerative diseases. Studies have linked prolyl oligopeptidase activity to cognitive decline and mood disorders, making this compound a target for further research into effective treatments .

Case Studies

- Case Study on Oogenesis : Research involving this compound indicated its influence on reproductive processes by modulating hormonal pathways in Sarcophaga bullata. This study highlights the compound's potential role beyond traditional biochemical applications.

- Synthesis of Laxaphycin B-Type Peptides : Derivatives containing this compound exhibited unique biochemical properties that could be leveraged for therapeutic development. This case study underscores the importance of this compound in peptide-based drug discovery.

Mechanism of Action

The mechanism of action of Z-Ala-ala-pna involves the enzymatic cleavage of the peptide bond between the alanine residues. Proteolytic enzymes recognize the peptide substrate and catalyze the hydrolysis reaction, resulting in the release of the pNA group. The molecular targets of this compound are the active sites of proteolytic enzymes, where the catalytic residues facilitate the cleavage of the peptide bond. The pathways involved in this process include the formation of a tetrahedral intermediate and the subsequent breakdown of this intermediate to release the products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Ala-Ala-pNA belongs to a family of Z-protected peptide-pNA substrates. Below is a detailed comparison with four analogous compounds, highlighting structural differences, enzyme specificity, and functional implications.

Structural and Functional Differences

Key Observations:

Residue Specificity: this compound’s alanine residues make it ideal for enzymes favoring small, non-polar substrates. In contrast, Z-Arg-Arg-pNA and Z-Phe-Arg-pNA target enzymes with affinity for basic or hydrophobic residues, respectively . Proline-containing substrates (Z-Gly-Pro-pNA, Z-Ala-Pro-pNA) are selective for enzymes that hydrolyze peptide bonds adjacent to proline, a structurally rigid residue .

Enzyme Classes :

- Cysteine peptidases (e.g., papain, caspases) predominantly cleave this compound, while serine peptidases (e.g., trypsin) prefer Z-Arg-Arg-pNA .

- Z-Phe-Arg-pNA is a standard substrate for cathepsin B, a cysteine peptidase overexpressed in tumors .

Research Applications :

- This compound is critical in bacterial studies, where peptidase activity links to virulence .

- Z-Phe-Arg-pNA is used in oncology to assess tumor-associated protease activity.

Kinetic and Analytical Considerations

- Sensitivity : Substrates with pNA provide high sensitivity due to the strong absorbance of released p-nitroaniline.

- Synthesis and Purity : All Z-protected substrates require rigorous characterization (e.g., NMR, mass spectrometry) to confirm structure and purity, as per IUPAC guidelines . For example, this compound’s synthesis involves solid-phase peptide synthesis followed by HPLC purification .

Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | High specificity for cysteine peptidases | Insensitive to serine/metallopeptidases |

| Z-Arg-Arg-pNA | Broad use in serine protease assays | Susceptible to interference by thiol agents |

| Z-Phe-Arg-pNA | High affinity for cathepsin B | Expensive synthesis due to aromatic residues |

| Z-Gly-Pro-pNA | Selective for proline-specific enzymes | Low solubility in aqueous buffers |

Biological Activity

Z-Ala-Ala-pNA (Z-Ala-Ala-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical research, particularly in studies involving peptidases and proteolytic enzymes. This compound serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics, specificity, and mechanisms of action. This article explores the biological activity of this compound, including its enzymatic interactions, kinetic properties, and implications in biological systems.

Enzymatic Interactions

This compound is primarily utilized to study prolyl oligopeptidases (POPs), a family of enzymes that cleave peptide bonds adjacent to proline residues. The biological activity of this compound has been characterized through various studies that assess its hydrolysis by different POPs.

Key Findings from Research

- Hydrolysis Efficiency : The hydrolysis of this compound by the prolyl oligopeptidase from Pyrococcus furiosus (Pfu POP) was found to be significantly efficient. The enzyme cleaves this substrate approximately four times more effectively than Z-Gly-Pro-pNA, indicating a preference for substrates containing alanine at the P2 position .

- Kinetic Parameters : Kinetic studies revealed that the for this compound was approximately seven-fold slower than that for proline-containing substrates like Z-Ala-Pro-pNA. However, the values were similar between these substrates, suggesting that while this compound is cleaved less efficiently, it still binds with comparable affinity .

- Comparative Activity : In comparison to other substrates tested, this compound exhibited weaker activity against certain peptidases but remained an important substrate for studying enzyme specificity and kinetics .

Kinetic Studies and Mechanisms

The kinetic behavior of this compound has been analyzed using Michaelis-Menten kinetics. The following table summarizes the kinetic parameters observed for various enzymes acting on this compound:

| Enzyme | (s) | (μM) | Substrate Preference |

|---|---|---|---|

| Pfu POP | Lower than Pro-containing | Similar | Prefers Pro over Ala |

| Lamb Kidney POP | Significantly lower | Higher | Prefers Pro over Ala |

| Porcine Muscle POP | Variable under pH changes | Not specified | Low activity against Ala-X |

Case Studies

Case Study 1: Prolyl Oligopeptidase Activity

In a study examining the enzymatic activity of Pfu POP on various substrates, including this compound, it was determined that the enzyme's active site conformation allows for specific recognition of substrates based on their amino acid composition. The study highlighted how structural differences between mammalian and archaeal enzymes affect substrate cleavage rates .

Case Study 2: Biological Implications in Human Health

Research utilizing this compound as a substrate has implications in understanding diseases associated with proteolytic enzyme dysfunctions, such as certain cancers and neurodegenerative disorders. By studying the activity of these enzymes on this compound, researchers can gain insights into potential therapeutic targets .

Q & A

Basic Research Questions

Q. How should I design an experiment to measure protease activity using Z-Ala-ala-pna as a substrate?

- Methodological Answer :

- Substrate Preparation : Dissolve this compound in a compatible solvent (e.g., DMSO) and dilute in assay buffer to final concentrations (typically 0.1–2 mM). Avoid exceeding 1% organic solvent to prevent enzyme denaturation.

- Enzyme Kinetics : Use initial rate conditions (≤10% substrate depletion). Monitor p-nitroaniline (pNA) release spectrophotometrically at 405 nm (ε ≈ 9,600 M⁻¹cm⁻¹) .

- Controls : Include blank reactions (substrate without enzyme) and negative controls (enzyme with inactive substrate).

- Buffer Optimization : Test pH stability (e.g., Tris-HCl for pH 7.5–9.0) and ionic strength effects.

- Reference experimental design principles from journals requiring detailed reproducibility .

Q. What controls are essential when using this compound in enzyme inhibition studies?

- Methodological Answer :

- Positive Controls : Use a known inhibitor (e.g., PMSF for serine proteases) to validate assay sensitivity.

- Time-Dependent Controls : Pre-incubate enzyme with inhibitor before adding substrate to distinguish reversible vs. irreversible inhibition.

- Solvent Controls : Match solvent concentrations (e.g., DMSO) across all samples to exclude solvent-induced artifacts.

- Document controls rigorously to align with APA/MLA standards for transparency .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Lyophilized powder at -20°C; reconstituted solutions in aliquots at -80°C to avoid freeze-thaw cycles.

- Stability Testing : Perform periodic absorbance scans (300–500 nm) to detect degradation (e.g., yellow discoloration indicates pNA release).

- Follow material-handling protocols as outlined in APA-style materials sections .

Advanced Research Questions

Q. How can I resolve contradictory kinetic data (e.g., varying Km values) from this compound assays?

- Methodological Answer :

- Source Analysis : Check substrate purity (HPLC/MS), enzyme lot variability, and buffer composition (e.g., divalent cations affecting protease activity).

- Assay Conditions : Standardize temperature (±0.5°C) and mixing methods to minimize experimental drift.

- Statistical Reconciliation : Use ANOVA or Tukey’s test to compare datasets; report confidence intervals (e.g., 95% CI for Km).

- Align with consensus practices for data contradiction analysis in qualitative research .

Q. What strategies validate the specificity of this compound for a target protease?

- Methodological Answer :

- Competitive Inhibition : Test with non-cleavable analogs (e.g., Z-Ala-ala-CHO) to confirm competitive binding.

- Cross-Reactivity Screening : Assay related proteases (e.g., cathepsins vs. caspases) under identical conditions.

- Structural Validation : Use molecular docking simulations or X-ray crystallography to verify substrate-enzyme interactions.

- Reference interdisciplinary validation frameworks from APA guidelines .

Q. How do I address literature discrepancies in optimal pH for this compound hydrolysis?

- Methodological Answer :

- Contextual Analysis : Compare assay conditions (e.g., buffer systems, ionic strength) across studies. Tris vs. phosphate buffers can shift pH optima by 0.5 units.

- Replication Study : Systematically test pH 6.0–9.0 using a single enzyme/substrate batch.

- Meta-Analysis : Use PRISMA guidelines to synthesize existing data, highlighting methodological outliers .

Q. Which statistical methods are appropriate for comparing this compound-derived enzymatic activity across experimental groups?

- Methodological Answer :

- Parametric Tests : Use Student’s t-test for normally distributed data (Shapiro-Wilk test) or Mann-Whitney U test for non-parametric data.

- Multivariate Analysis : Apply ANCOVA to control for covariates (e.g., protein concentration).

- Software Tools : Cite R, GraphPad Prism, or Python’s SciPy for reproducibility, per APA/MLA standards .

Q. Data Presentation & Reproducibility

Q. How should I present this compound cleavage efficiency in a research paper?

- Methodological Answer :

- Tables : Include substrate turnover rates (kcat/Km), reaction conditions, and statistical significance (p-values). Example:

| [Substrate] (mM) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| 0.5 | 12.4 ± 0.3 | 0.18 | 68,900 |

- Figures : Use Michaelis-Menten plots with non-linear regression fits.

- Follow journal-specific guidelines (e.g., Beilstein Journal’s data formatting rules) .

Q. What ethical considerations apply when publishing this compound data?

- Methodological Answer :

- Data Integrity : Disclose any conflicts of interest (e.g., commercial substrate suppliers).

- Reproducibility : Share raw data via repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Cite institutional review board approvals if human/animal studies are involved .

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6/c1-13(19(26)23-16-8-10-17(11-9-16)24(28)29)21-18(25)14(2)22-20(27)30-12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,21,25)(H,22,27)(H,23,26)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBKJDFIMPSKNT-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428630 | |

| Record name | AC1OLRRE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61043-58-1 | |

| Record name | AC1OLRRE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.